molecular formula C7H6N2O4 B14572380 3-(Nitroamino)benzoic acid CAS No. 61734-83-6

3-(Nitroamino)benzoic acid

Cat. No.: B14572380
CAS No.: 61734-83-6
M. Wt: 182.13 g/mol
InChI Key: WNGKHKYSSQJGLD-UHFFFAOYSA-N
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Description

3-(Nitroamino)benzoic acid is an organic compound with the molecular formula C7H6N2O4 It is an aromatic compound characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, along with a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Nitroamino)benzoic acid can be synthesized through several methods. One common method involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. This process typically yields a mixture of nitrobenzoic acid isomers, including 3-nitrobenzoic acid, which can be further converted to this compound through reduction and subsequent amination reactions .

Another method involves the nitration of methyl benzoate followed by hydrolysis to produce 3-nitrobenzoic acid, which is then subjected to reduction and amination . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Nitroamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Scientific Research Applications

3-(Nitroamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Nitroamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar in structure but lacks the amino group.

    4-Nitrobenzoic acid: Another isomer with the nitro group in the para position.

    2-Nitrobenzoic acid: An isomer with the nitro group in the ortho position.

Uniqueness

3-(Nitroamino)benzoic acid is unique due to the presence of both nitro and amino groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-nitramidobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-7(11)5-2-1-3-6(4-5)8-9(12)13/h1-4,8H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGKHKYSSQJGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547254
Record name 3-(Nitroamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61734-83-6
Record name 3-(Nitroamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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